molecular formula C14H20N2O4 B1334878 1-(3,4,5-trimethoxybenzoyl)piperazine CAS No. 964-65-8

1-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No.: B1334878
CAS No.: 964-65-8
M. Wt: 280.32 g/mol
InChI Key: QYQBLZDLNPLGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4,5-trimethoxybenzoyl)piperazine: is an organic compound with the molecular formula C14H20N2O4. It is a derivative of piperazine, a heterocyclic amine, and features a benzoyl group substituted with three methoxy groups at the 3, 4, and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-trimethoxybenzoyl)piperazine typically involves the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-trimethoxybenzoyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3,4,5-trimethoxybenzoyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an efflux pump inhibitor, enhancing the efficacy of antibiotics against resistant bacterial strains.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cell lines.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 1-(3,4,5-trimethoxybenzoyl)piperazine involves its interaction with specific molecular targets. It is known to act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites. This mechanism is particularly useful in the treatment of parasitic infections .

Comparison with Similar Compounds

  • 1-(2,3,4-Trimethoxybenzyl)piperazine
  • 1-(3,4,5-Trimethoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine
  • 1-(5-chloro-2-methoxybenzoyl)-4-(3-chlorophenyl)piperazine

Comparison: 1-(3,4,5-trimethoxybenzoyl)piperazine is unique due to its specific substitution pattern on the benzoyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has shown promising results in inhibiting cancer cell proliferation and enhancing antibiotic efficacy against resistant bacteria .

Properties

CAS No.

964-65-8

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

piperazin-1-yl-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C14H20N2O4/c1-18-11-8-10(9-12(19-2)13(11)20-3)14(17)16-6-4-15-5-7-16/h8-9,15H,4-7H2,1-3H3

InChI Key

QYQBLZDLNPLGCY-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCNCC2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In methanol (20 ml) is dissolved 1-(6,7-dimethoxy-3,4-dihydro-3-naphthoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine (0.6 g). The solution is subjected to catalytic reduction in a stream of hydrogen in the presence of a 10% palladium-carbon (0.3 g). The reaction mixture is filtered off. The filtrate is concentrated under reduced pressure. To the concentrate is added ether, and the mixture is stirred. The resulting colorless powder is collected by filtration to afford 6,7-dimethoxy-1,2,3,4-tetrahydro-2-naphthoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine (0.5 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(6,7-dimethoxy-3,4-dihydro-3-naphthoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0.3 g
Type
catalyst
Reaction Step Three

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